4-(3-Méthyl-1,2,4-oxadiazol-5-yl)benzaldéhyde

Vue d'ensemble

Description

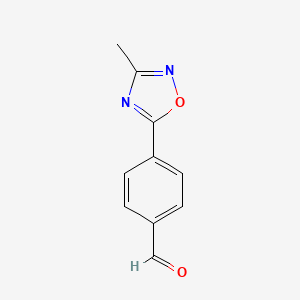

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

Découverte de médicaments

Le motif 1,2,4-oxadiazole, qui fait partie de la structure du 4-(3-Méthyl-1,2,4-oxadiazol-5-yl)benzaldéhyde, est un motif essentiel dans la découverte de médicaments. Il est incorporé dans de nombreux médicaments expérimentaux, en cours d'investigation et commercialisés . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques .

Synthèse de composés bioactifs

Le motif 1,2,4-oxadiazole peut être converti à partir de différents types de composés organiques à température ambiante. Ce processus de conversion peut être utilisé pour la préparation de molécules pharmaceutiquement importantes . Par conséquent, le this compound pourrait être utilisé dans la synthèse de composés bioactifs .

Activité antibactérienne

Certains dérivés du 1,2,4-oxadiazole ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo) et Xanthomonas oryzae pv. oryzicola (Xoc), qui causent des maladies graves chez le riz . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antibactériens .

Activité antifongique

Les dérivés du 1,2,4-oxadiazole ont montré une activité antifongique modérée contre Rhizoctonia solani, un champignon qui représente une menace énorme pour l'agriculture mondiale . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques .

Activité nématicide

Les dérivés du 1,2,4-oxadiazole ont montré une activité nématicide modérée contre Meloidogyne incognita . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents nématicides .

Activité antitumorale

Les dérivés du 1,3,4-oxadiazole ont montré une activité antitumorale . Bien que le this compound soit un dérivé du 1,2,4-oxadiazole, il pourrait également avoir une activité antitumorale potentielle .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .

Mode of Action

It is known that oxadiazoles can interact with various biological targets through different mechanisms, such as inhibition of key enzymes or interaction with cellular receptors .

Biochemical Pathways

Oxadiazoles have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Analyse Biochimique

Biochemical Properties

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases and cathepsin K . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby blocking their activity.

Cellular Effects

The effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, it can disrupt cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity . This binding can lead to conformational changes in the enzymes, further enhancing the inhibitory effect. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or in the presence of light . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity, due to the accumulation of the compound in these organs . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.

Metabolic Pathways

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and localize in lipid-rich environments .

Subcellular Localization

The subcellular localization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is crucial for its activity. It has been found to localize in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with aldehydes in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium . Another method includes the use of iodine as a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

**Major Products Form

Activité Biologique

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde features a benzaldehyde moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. This unique configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial, antifungal, and antitubercular properties. For instance, studies have demonstrated that derivatives with the 1,3,4-oxadiazole core can inhibit various bacterial strains effectively .

- Enzyme Inhibition : 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some analogues have exhibited IC50 values lower than those of standard inhibitors like Donepezil .

Antimicrobial Activity

A study focused on the antimicrobial properties of oxadiazole derivatives indicated that compounds with an aryl substituent directly attached to the oxadiazole ring demonstrated enhanced activity against Mycobacterium bovis BCG and other pathogens. The most potent compounds were identified based on their minimum inhibitory concentrations (MICs) .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 21c | 4–8 | M. tuberculosis |

| 30 | 0.003–0.03 | C. difficile |

| 31a | 0.03–0.125 | N. gonorrhoeae |

Enzyme Inhibition Studies

In vitro studies have shown that various analogues of oxadiazole derivatives possess strong inhibitory effects on AChE and BuChE:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Analogue 1 | 33.65 ± 3.50 | 35.80 ± 4.60 |

| Analogue 2 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Analogue 3 | Varies | Varies |

These results indicate that certain modifications to the oxadiazole ring can significantly enhance enzyme inhibition.

Case Study 1: Antitubercular Activity

Research conducted by Dhumal et al. explored the antitubercular effects of oxadiazole derivatives. The study highlighted that specific substitutions on the oxadiazole scaffold led to increased potency against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease. The study found that certain compounds not only inhibited AChE but also demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress associated with neurodegeneration .

Propriétés

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXYVCSLPLJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594608 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-27-7 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.